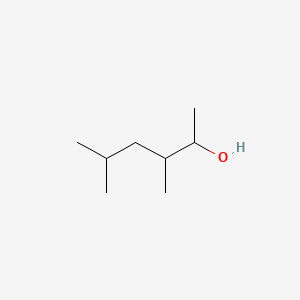

3,5-Dimethylhexan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethylhexan-2-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also has methyl groups attached to the third and fifth carbons. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dimethylhexan-2-ol can be synthesized through several methods. One common method involves the reduction of 3,5-dimethylhexan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 3,5-dimethylhexan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction of the ketone to the corresponding alcohol.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethylhexan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,5-dimethylhexan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form 3,5-dimethylhexane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

Oxidation: 3,5-Dimethylhexan-2-one.

Reduction: 3,5-Dimethylhexane.

Substitution: 3,5-Dimethylhexyl bromide or chloride.

Applications De Recherche Scientifique

3,5-Dimethylhexan-2-ol has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic properties and its use in drug formulation.

Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3,5-Dimethylhexan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethylhexan-3-ol: Similar structure but with the hydroxyl group on the third carbon.

2,5-Dimethylhexan-2-ol: Similar structure but with methyl groups on the second and fifth carbons.

3,5-Dimethylhexane: Lacks the hydroxyl group, making it less reactive.

Uniqueness

3,5-Dimethylhexan-2-ol is unique due to its specific placement of the hydroxyl group and methyl groups, which confer distinct chemical and physical properties. This structural arrangement allows it to participate in a variety of chemical reactions and makes it valuable in different applications.

Activité Biologique

3,5-Dimethylhexan-2-ol, with the chemical formula C8H18O, is a branched-chain alcohol known for its unique structural properties and potential biological activities. This compound is categorized as a secondary alcohol due to the hydroxyl group (-OH) being attached to a carbon atom that is itself connected to two other carbon atoms.

The biological activity of this compound is primarily attributed to its interactions with various biological systems, including its role as a potential solvent and reagent in biochemical assays. Its ability to participate in nucleophilic addition reactions due to the hydroxyl group makes it an interesting candidate for further research in medicinal chemistry.

Interaction with Biological Targets

Research has indicated that alcohols like this compound may influence enzyme activity and metabolic pathways. For example, studies on similar alcohols have shown that they can modulate the activity of cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of steroid hormones.

Toxicity and Safety Profile

While specific toxicity data on this compound is limited, secondary alcohols generally exhibit lower toxicity compared to their primary counterparts. However, it is essential to consider potential irritative effects on skin and mucous membranes upon exposure.

Case Studies

- Enzyme Inhibition Studies : A study investigated the effects of various aliphatic alcohols on enzyme kinetics, revealing that branched-chain alcohols like this compound can act as competitive inhibitors in certain enzymatic reactions .

- Metabolic Pathways : Another study focused on the metabolic pathways involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), where compounds similar to this compound were shown to influence the rate of ethanol metabolism in liver cells .

Quantitative Structure–Activity Relationship (QSAR)

A QSAR analysis conducted on various aliphatic alcohols suggested that structural features such as branching and molecular weight significantly affect their biological activities. The study indicated that increasing branching in the carbon chain could enhance solubility and bioavailability in biological systems .

Industrial Uses

This compound is utilized in industrial applications such as:

- Solvent : Its properties make it suitable for use as a solvent in chemical reactions.

- Flavoring Agent : It is also used in the formulation of flavors due to its pleasant odor profile.

Potential Therapeutic Applications

Given its structural characteristics, there is ongoing research into the potential therapeutic applications of this compound:

- Antioxidant Properties : Some studies suggest that branched-chain alcohols may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Comparison of Biological Activities of Aliphatic Alcohols

| Compound | Molecular Weight | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| This compound | 130.23 g/mol | Moderate | Low |

| 2-Hexanol | 102.17 g/mol | Low | Low |

| 1-Octanol | 130.23 g/mol | High | Moderate |

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Enzyme Kinetics | Competitive inhibitor effects observed |

| Metabolic Pathways | Influences on ADH and ALDH activity noted |

| QSAR Analysis | Branching enhances biological activity |

Propriétés

Numéro CAS |

66576-27-0 |

|---|---|

Formule moléculaire |

C8H18O |

Poids moléculaire |

130.23 g/mol |

Nom IUPAC |

3,5-dimethylhexan-2-ol |

InChI |

InChI=1S/C8H18O/c1-6(2)5-7(3)8(4)9/h6-9H,5H2,1-4H3 |

Clé InChI |

VGGMROOHXNLMTP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C)C(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.